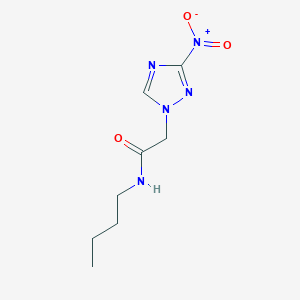
N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the alkylation of 3-nitro-1H-1,2,4-triazole with butyl alcohols under acid-catalyzed conditions. The reaction is carried out in the presence of a strong acid such as concentrated sulfuric acid, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of energetic materials and propellants due to its high energy content and stability
Mechanism of Action
The mechanism of action of N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various targets.
Comparison with Similar Compounds
- N-butyl-3-nitro-1,2,4-triazole
- N-butyl-5-nitro-1,2,4-triazole
- N-butyl-1,2,4-triazole
Comparison: N-butyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both a nitro group and a butyl group attached to the triazole ring. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
104958-89-6 |
|---|---|
Molecular Formula |
C8H13N5O3 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-butyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C8H13N5O3/c1-2-3-4-9-7(14)5-12-6-10-8(11-12)13(15)16/h6H,2-5H2,1H3,(H,9,14) |
InChI Key |
WUBNTGPRUNECAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
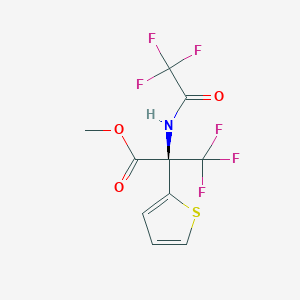
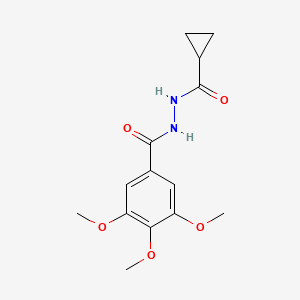
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)

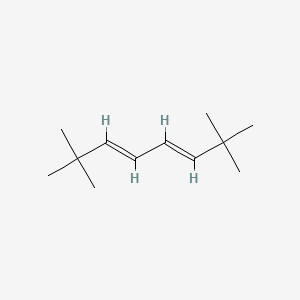
![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
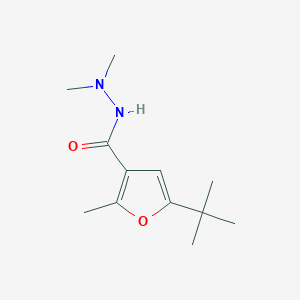
![[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B14153079.png)
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
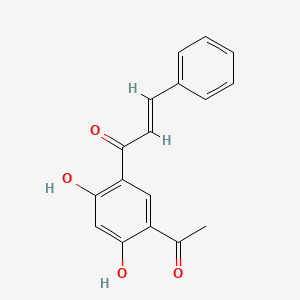
![{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B14153087.png)
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
